6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
Description
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS 1190861-43-8) is a brominated spirocyclic compound featuring a fused indoline-pyran scaffold. Its molecular formula is C₁₂H₁₂BrNO₂, with a molecular weight of 282.13 g/mol . Key properties include:
Properties
IUPAC Name |
6-bromospiro[1H-indole-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c13-8-1-2-9-10(7-8)14-11(15)12(9)3-5-16-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDOZEMHDIATQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=C(C=C3)Br)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736091 | |
| Record name | 6-Bromospiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190861-43-8 | |
| Record name | 6-Bromospiro[indole-3,4'-oxan]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1,2-dihydrospiro[indole-3,4'-oxane]-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of brominating agents and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Introduction to 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one
This compound, with the CAS number 1190861-43-8, is a synthetic compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. The molecular formula of this compound is , and it has a molecular weight of approximately 282.14 g/mol. This article explores its scientific applications, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly as an anti-cancer agent. Research indicates that compounds with spiroindoline structures exhibit significant biological activity against various cancer cell lines. For instance:
- Antitumor Activity : Studies have shown that derivatives of spiro[indoline-pyran] can inhibit tumor growth by inducing apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
- Antimicrobial Properties : The compound has also demonstrated antimicrobial activity, which could be beneficial in the development of new antibiotics .
Organic Synthesis
The unique structural framework of this compound makes it a valuable intermediate in organic synthesis. It can serve as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Materials Science
Recent studies have explored the use of this compound in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electron-donating properties of the spiroindoline structure enhance the efficiency of these devices:
- OLED Applications : The incorporation of spiroindoline derivatives into OLEDs has been shown to improve light emission efficiency and stability .
Photochemistry
The compound's photochemical properties allow it to be used in photodynamic therapy (PDT), where it can generate reactive oxygen species upon light activation, leading to localized destruction of cancerous tissues .
Case Study 1: Anticancer Activity
In a study published by Journal of Medicinal Chemistry, researchers synthesized several derivatives of spiro[indoline-pyran] and tested them against various cancer cell lines. The results indicated that specific modifications to the bromine position significantly enhanced cytotoxicity against breast cancer cells.
Case Study 2: Photodynamic Therapy
A research team at a leading university explored the use of this compound in PDT. Their findings suggested that upon irradiation with light at specific wavelengths, the compound effectively generated singlet oxygen, which was lethal to tumor cells while sparing healthy tissue.
Mechanism of Action
The mechanism by which 6-Bromo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Melting/Boiling Point (°C) | Hazards |
|---|---|---|---|---|---|
| 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one | 1190861-43-8 | 282.13 | Bromine, pyran | 437.1 (bp) | H302 |
| 5-Bromo-2'-(methylamino)-3'-nitro-5'H-spiro[...]dione (4k) | Not provided | ~450 (estimated) | Nitro, chromene | 280–282 (mp) | Not specified |
| 5-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one | 2491753-71-8 | 296.16 | Methyl, bromine | Not provided | H315, H319 |
| 5-(Trifluoromethyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one | 1968119-40-5 | 295.25 | Trifluoromethyl | Not provided | H302, H315, H319 |
| 2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one | 304876-29-7 | 247.26 | None (non-brominated) | Not provided | Not specified |
Biological Activity
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one is a synthetic compound belonging to the spiroindoline family. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₂BrNO₂
- Molecular Weight : 282.13 g/mol
- CAS Number : 1190861-43-8
Antiproliferative Properties
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cells.
The compound's mechanism of action includes inducing apoptosis and cell cycle arrest at the G2/M phase, which was confirmed through flow cytometric analysis.
The biological activity of this compound is attributed to its ability to interact with key cellular pathways involved in cancer progression:
- Tubulin Polymerization Inhibition : It inhibits tubulin polymerization, similar to colchicine and combretastatin A-4, suggesting its potential as an antitumor agent.
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .
Study on Anticancer Potential
A study investigated the anticancer properties of various spiroindoline derivatives, including this compound. The results indicated that this compound exhibited superior antiproliferative effects compared to standard chemotherapeutics like 5-fluorouracil. Specifically, it demonstrated an IC50 value of 2.434 μM against the A431 cell line, significantly outperforming conventional treatments .
Anti-SARS-CoV-2 Activity
In addition to its anticancer properties, recent research highlighted the anti-SARS-CoV-2 potential of spiroindoline compounds. The tested analogs showed efficacy against viral infection in Vero cells, with some exhibiting potency greater than traditional antiviral agents such as chloroquine .
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the spiro[indoline-3,4'-pyran] core in 6-bromo derivatives?
The spirooxindole-pyran framework is typically synthesized via multicomponent reactions (MCRs) involving indole precursors, carbonyl compounds, and dipolarophiles. For example:
- Diastereoselective 1,3-dipolar cycloaddition between indoline-2-one derivatives and nitrile oxides yields functionalized spirooxindoles with high diastereoselectivity (>99:1 dr) .
- Ammonium chloride-catalyzed condensation of spiro[indoline-3,4'-pyran]-3'-carbonitriles with aromatic aldehydes in refluxing ethanol provides a mild, efficient route .
- Cu(OTf)₂-catalyzed three-component reactions involving isatins, enaminones, and cyanoacetates generate spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivatives .
Key parameters : Solvent polarity, catalyst loading, and temperature critically influence reaction efficiency and selectivity.
Advanced: How does the bromine substituent at the 6-position influence the electronic and steric properties of the spirooxindole system?
The 6-bromo group introduces steric hindrance and electron-withdrawing effects, which:
- Alter π-electron delocalization in the pyran ring, as observed in spiropyrans where electron-withdrawing substituents polarize the π-system and induce negative solvatochromism .
- Modulate diastereoselectivity in cycloadditions by stabilizing transition states through halogen bonding or steric shielding .
- Impact spectral properties (e.g., IR and NMR shifts), as seen in the carbonyl stretching frequency (IR: ~1700 cm⁻¹) and distinct ¹³C NMR signals for the spiro carbon (δ ~110 ppm) .
Methodological tip : Computational studies (DFT) can predict substituent effects on charge distribution and reaction pathways .
Basic: What spectroscopic techniques are essential for characterizing 6-bromo-spiro[indoline-3,4'-pyran] derivatives?
- ¹H/¹³C NMR : Assign spiro junction carbons (e.g., δ ~75–110 ppm) and confirm bromine-induced deshielding of adjacent protons .
- IR spectroscopy : Identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and bromine-related vibrations .
- X-ray crystallography : Resolve stereochemistry and confirm spirocyclic geometry, as demonstrated in structurally related tetrahydroisoquinoline-fused spirooxindoles .
Data contradiction note : Solvent-dependent spectral shifts (e.g., in CDCl₃ vs. DMSO-d₆) require careful interpretation .
Advanced: How can reaction conditions be optimized to enhance yield and selectivity in spirooxindole synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Cu(OTf)₂) improve reaction rates and regioselectivity in MCRs .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor zwitterionic intermediates in cycloadditions, while ethanol enhances Schiff base formation in condensations .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions in sensitive brominated intermediates .
Case study : A 74% yield and >99:1 dr were achieved for a brominated spirooxindole using nitrile oxide cycloaddition at 282–284°C .
Advanced: What strategies address contradictions in reported biological activities of brominated spirooxindoles?
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., nitro, cyano) to isolate pharmacophoric motifs. For example, antitumor activity correlates with electron-deficient pyran moieties .
- Mechanistic assays : Use enzyme inhibition (e.g., kinase assays) or cell viability tests (e.g., A549 lung cancer cells) to validate bioactivity .
- Crystallographic analysis : Resolve binding modes, as seen in covalent inhibitors targeting specific protein pockets .
Caution : Bioactivity discrepancies may arise from impurities in brominated intermediates—validate purity via HPLC (>95%) .
Basic: What are the challenges in scaling up spirooxindole synthesis for preclinical studies?
- Purification hurdles : Brominated derivatives often require column chromatography or recrystallization due to low solubility .
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratios) to minimize dimerization or over-alkylation .
- Safety protocols : Handle brominated reagents (e.g., 6-bromopyridine-2-carbaldehyde) in fume hoods due to toxicity .
Advanced: How can computational modeling guide the design of novel brominated spirooxindoles?
- DFT calculations : Predict electronic effects of substituents on HOMO-LUMO gaps and charge transfer .
- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize synthetic targets .
- MD simulations : Assess stability of zwitterionic forms in solvent environments .
Example : A push-pull spiropyran with donor-acceptor substituents showed tunable solvatochromism via computational screening .
Basic: What are the applications of 6-bromo-spiro[indoline-3,4'-pyran] derivatives beyond medicinal chemistry?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
